7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid
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Overview
Description
7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic organic compound characterized by its imidazo[1,2-a]pyrazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural similarity to biologically active molecules allows it to be used as a lead compound in the design of new therapeutic agents.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 7-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives
Pyrazinecarboxylic acids
Other substituted imidazopyrazines
Uniqueness: 7-Methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of both methyl and oxo groups. These structural features contribute to its unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2639437-61-7 |
---|---|
Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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